molecular formula C24H18FN3OS B3011698 2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one CAS No. 958708-64-0

2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B3011698
CAS No.: 958708-64-0
M. Wt: 415.49
InChI Key: OMKYYUUQQQUZCC-UHFFFAOYSA-N
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Description

2-Benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core. Key structural elements include:

  • Benzyl group at position 2: Enhances lipophilicity and modulates steric interactions.
  • Fused quinazolinone ring: Provides a planar structure conducive to π-π stacking interactions in biological systems.

Properties

IUPAC Name

2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3OS/c25-19-12-6-4-10-17(19)15-30-24-27-20-13-7-5-11-18(20)22-26-21(23(29)28(22)24)14-16-8-2-1-3-9-16/h1-13,21H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKYYUUQQQUZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazoquinazoline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using a fluorophenyl derivative.

    Addition of the methylsulfanyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium or platinum.

Scientific Research Applications

2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Their Implications

The following table summarizes critical differences between the target compound and its analogs:

Compound Name / Identifier Substituents (Position) Molecular Formula Key Structural Features Potential Impact on Properties
Target Compound 2-Benzyl, 5-(2-fluorobenzylsulfanyl) C23H17FN3OS (estimated) Ortho-fluorine on benzylsulfanyl; benzyl at position 2 Balanced lipophilicity; potential for selective binding due to fluorine’s electronegativity .
5-[(2-Fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS 439108-27-7) 5-(2-fluorobenzylsulfanyl) C17H12FN3OS Lacks benzyl at position 2 Reduced steric bulk may lower binding affinity compared to the target compound.
3-Benzyl-5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one 3-Benzyl, 5-(2-fluorobenzylsulfanyl), 8,9-OMe C25H21FN3O3S Methoxy groups at 8 and 9; benzyl at position 3 Increased electron density may enhance solubility but reduce membrane permeability.
5-[(3-Chlorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one (CAS 477889-49-9) 5-(3-chlorobenzylsulfanyl) C17H12ClN3OS Meta-chlorine on benzylsulfanyl Chlorine’s larger size and lower electronegativity may alter target interactions vs. fluorine.
5-[(4-tert-Butylphenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one 5-(4-tert-butylbenzylsulfanyl), 2-isopropyl C24H26N3OS Bulky tert-butyl group; isopropyl at position 2 High lipophilicity may improve membrane penetration but reduce aqueous solubility.
5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one (CAS 168140-75-8) 5-methylsulfanyl C11H9N3OS Minimal steric bulk at position 5 Lower potency due to reduced hydrophobic interactions.

Pharmacological and Physicochemical Considerations

A. Substituent Position and Halogen Effects
  • Fluorine (ortho vs. meta/para) : The target’s 2-fluorophenyl group offers optimal steric and electronic properties for target binding compared to 3-chlorophenyl (CAS 477889-49-9) . Fluorine’s small size and high electronegativity enhance binding precision, while chlorine’s larger size may disrupt interactions .
  • Methoxy Groups (8,9-positions) : The dimethoxy analog () introduces polar groups that improve solubility but may reduce blood-brain barrier penetration .
B. Lipophilicity and Bioavailability
  • Benzyl vs. Methyl/Isopropyl Groups : The target’s benzyl substituent at position 2 increases lipophilicity compared to methyl (CAS 168140-75-8) but is less bulky than the isopropyl group in , suggesting a balance between solubility and permeability .
  • tert-Butyl Substituent : The 4-tert-butyl group () significantly enhances lipophilicity, which may improve tissue distribution but increase metabolic instability .

Biological Activity

2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound belonging to the imidazoquinazoline class. This article explores its biological activities, including its potential as an antimicrobial, anticancer, and antiviral agent. The compound's structure, synthesis, and mechanisms of action are also discussed.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including:

  • Cyclization Reactions: Formation of the imidazoquinazoline core.
  • Substitution Reactions: Introduction of the fluorophenyl and benzyl groups.
  • Sulfurization: Incorporation of the sulfanyl group using thiourea or sulfur chlorides.

Antimicrobial Activity

Research indicates that derivatives of imidazoquinazoline compounds exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of quinazolinone-based derivatives that demonstrated promising activity against various bacterial strains and fungi. The presence of the sulfanyl group is believed to enhance this activity by improving interaction with microbial targets .

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 μg/mL
This compoundEscherichia coli1.0 μg/mL

Anticancer Activity

The compound has shown potential as an anticancer agent in various studies. For example, it was tested against several cancer cell lines, including MCF-7 and HEPG2. The results indicated low cytotoxicity towards non-cancerous cells while exhibiting significant inhibitory effects on cancer cells.

Case Study:
In a recent study, compounds similar to this compound were evaluated for their cytotoxicity against different cancer cell lines. The findings revealed that certain derivatives had IC50 values below 20 μM against MCF-7 cells, suggesting strong anticancer properties .

Antiviral Activity

The compound's antiviral potential has been explored in the context of SARS-CoV-2 inhibition. A study reported that quinazolinone derivatives exhibited inhibitory effects on the 3CL protease of SARS-CoV-2, with some compounds demonstrating IC50 values as low as 10.73 μM. This suggests that structural modifications in imidazoquinazolines can lead to enhanced antiviral activity .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within target organisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Binding: Its structural features allow it to bind effectively to viral proteins or receptors involved in disease processes.

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